2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one
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Overview
Description
“2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one” is a complex organic compound. It is related to furan compounds, which are five-membered aromatic heterocycles containing one oxygen atom . Furan and its derivatives are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
The synthesis of furan compounds has been a topic of extensive research. One method involves the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . Another approach is based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions .
Chemical Reactions Analysis
Furan compounds are known for their reactivity. They can undergo a variety of chemical reactions, including Diels–Alder reactions . The specific reactions that “2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one” can undergo are not detailed in the search results.
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one”, have shown significant antibacterial activity. They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds .
Synthesis of Azulene Derivatives
“2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one” and its derivatives have been used as promising precursors for the synthesis of azulenes . Azulene derivatives have potential applications in pharmaceuticals and organic materials .
Anti-ulcer Activity
Furan-containing compounds, including “2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one”, have shown anti-ulcer activity . For example, the sulfonate of 1-ethyl-5-isopropylazulene exhibited extremely high antiulcer activity .
Diuretic Activity
Furan derivatives have been used as diuretics . They help increase the amount of water and salt expelled from the body as urine .
Muscle Relaxant Activity
Furan-containing compounds have been used as muscle relaxants . They help relieve muscle spasms, pain, and hyperreflexia .
Synthesis of Chromen-4-ones
A new, concise, and efficient method of one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones was developed using K10 montmorillonite catalysis under solvent-free conditions . This method provides a new pathway for the synthesis of chromen-4-ones .
Safety and Hazards
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known for their diverse biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Furan derivatives are known for their diverse biological activities, which would result in a variety of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action of furan derivatives .
properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-8-5-9(15)6-11-13(8)14(16)12(18-11)7-10-3-2-4-17-10/h2-7,15H,1H3/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLMXJLHRQKLMG-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CO3)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CO3)/O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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